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molecular formula C8H17O5P B1624794 Methyl 2-diethoxyphosphorylpropanoate CAS No. 29668-62-0

Methyl 2-diethoxyphosphorylpropanoate

Cat. No. B1624794
M. Wt: 224.19 g/mol
InChI Key: HVXZTKUWRZCWHG-UHFFFAOYSA-N
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Patent
US09024044B2

Procedure details

Methyl 2-bromopropionate (100 g, 0.60 mol) and triethylphosphite (109 g, 0.66 mol) were mixed, and the mixture was stirred at 110° C. for 2 days. The reaction mixture was dried under reduced pressure to give the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:7])[C:3]([O:5][CH3:6])=[O:4].[CH2:8]([O:10][P:11]([O:15]CC)[O:12][CH2:13][CH3:14])[CH3:9]>>[CH3:6][O:5][C:3](=[O:4])[CH:2]([P:11]([O:12][CH2:13][CH3:14])([O:10][CH2:8][CH3:9])=[O:15])[CH3:7]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC(C(=O)OC)C
Name
Quantity
109 g
Type
reactant
Smiles
C(C)OP(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC(C(C)P(=O)(OCC)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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